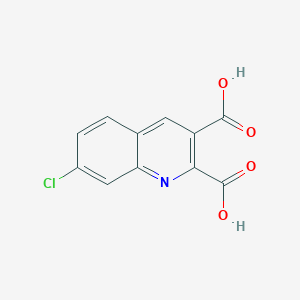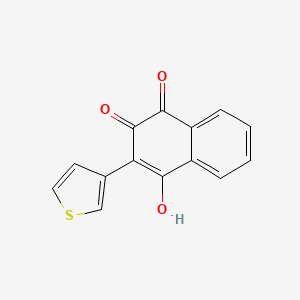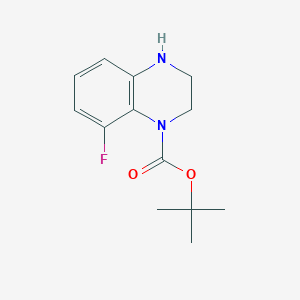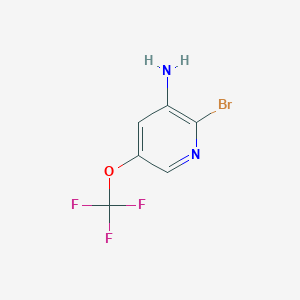
2-Bromo-5-(trifluoromethoxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(trifluorometoxí)piridin-3-amina es un compuesto químico con la fórmula molecular C6H3BrF3NO. Es un derivado de la piridina, un compuesto orgánico heterocíclico básico. Este compuesto es conocido por sus propiedades químicas únicas, lo que lo hace valioso en diversas investigaciones científicas y aplicaciones industriales.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Bromo-5-(trifluorometoxí)piridin-3-amina típicamente involucra la bromación de 5-(trifluorometoxí)piridin-3-amina. La reacción se lleva a cabo bajo condiciones controladas utilizando bromo o un agente bromante como N-bromosuccinimida (NBS). La reacción generalmente se realiza en un solvente orgánico como diclorometano o acetonitrilo a bajas temperaturas para asegurar la selectividad y el rendimiento.
Métodos de Producción Industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores automatizados y un control preciso de los parámetros de reacción para garantizar la consistencia y un alto rendimiento. El producto luego se purifica utilizando técnicas como la recristalización o la cromatografía para lograr la pureza deseada.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Bromo-5-(trifluorometoxí)piridin-3-amina experimenta diversas reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos como aminas, tioles o alcóxidos.
Oxidación y Reducción: El compuesto puede sufrir oxidación para formar los N-óxidos correspondientes o reducción para eliminar el átomo de bromo.
Reacciones de Acoplamiento: Puede participar en reacciones de acoplamiento como el acoplamiento de Suzuki-Miyaura para formar compuestos biarílicos.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen hidruro de sodio (NaH), terc-butóxido de potasio (KOtBu) y varios nucleófilos.
Oxidación: Se utilizan reactivos como peróxido de hidrógeno (H2O2) o ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se emplean agentes reductores como hidruro de litio y aluminio (LiAlH4) o paladio sobre carbono (Pd / C).
Reacciones de Acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan comúnmente.
Productos Principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la sustitución con una amina puede producir 2-amino-5-(trifluorometoxí)piridina, mientras que las reacciones de acoplamiento pueden producir derivados biarílicos.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluorometoxí)piridin-3-amina se utiliza en varios campos de investigación científica:
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas y se utiliza en el desarrollo de nuevos materiales y catalizadores.
Biología: El compuesto se utiliza en el estudio de inhibidores enzimáticos y como sonda en ensayos bioquímicos.
Industria: El compuesto se utiliza en la producción de agroquímicos, colorantes y otros productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 2-Bromo-5-(trifluorometoxí)piridin-3-amina depende de su aplicación específica. En los ensayos bioquímicos, puede actuar como un inhibidor al unirse al sitio activo de una enzima, bloqueando así su actividad. El grupo trifluorometoxí aumenta su lipofilicidad, lo que le permite interactuar con los bolsillos hidrofóbicos en las proteínas. El átomo de bromo puede participar en la unión halógena, estabilizando aún más la interacción con la molécula objetivo.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-Bromo-5-(trifluorometil)piridina
- 5-Bromo-3-(trifluorometoxí)piridin-2-amina
- 2-Bromo-5-(metiltio)piridina
Unicidad
2-Bromo-5-(trifluorometoxí)piridin-3-amina es única debido a la presencia de grupos bromo y trifluorometoxí. Esta combinación confiere propiedades electrónicas y estéricas distintas, lo que la convierte en un intermedio versátil en la síntesis orgánica. El grupo trifluorometoxí aumenta su estabilidad y lipofilicidad, mientras que el átomo de bromo proporciona un sitio reactivo para una mayor funcionalización.
Propiedades
Fórmula molecular |
C6H4BrF3N2O |
|---|---|
Peso molecular |
257.01 g/mol |
Nombre IUPAC |
2-bromo-5-(trifluoromethoxy)pyridin-3-amine |
InChI |
InChI=1S/C6H4BrF3N2O/c7-5-4(11)1-3(2-12-5)13-6(8,9)10/h1-2H,11H2 |
Clave InChI |
XKZWAMCTXKQXDH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1N)Br)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(2,3-Dichloro-phenyl)-thiazol-2-yl]-hydrazine](/img/structure/B11859913.png)
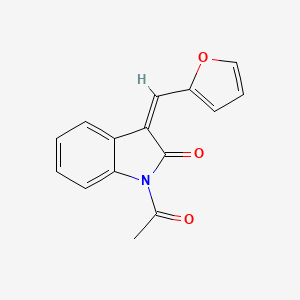

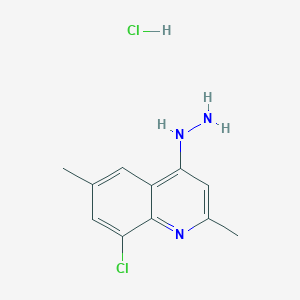

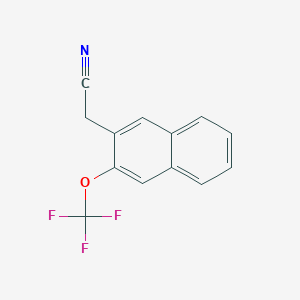
![8-(4-Methylbenzoyl)-2,3-dihydroimidazo[1,2-a]pyridin-5(1h)-one](/img/structure/B11859956.png)

